molecular formula C5H11NO3 B028629 1,4-Dideoxy-1,4-imino-L-arabinitol CAS No. 100937-53-9

1,4-Dideoxy-1,4-imino-L-arabinitol

Cat. No. B028629
M. Wt: 133.15 g/mol
InChI Key: OQEBIHBLFRADNM-YUPRTTJUSA-N
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Description

1,4-Dideoxy-1,4-imino-L-arabinitol (DAB) is a naturally occurring pyrrolidine . It is a potent inhibitor of glycogen phosphorylase (GP), a key enzyme in glycogen metabolism . Abnormal glycogen metabolism is associated with several human diseases, making GP a suitable pharmacological target .


Synthesis Analysis

The synthesis of DAB and its derivatives has been studied extensively. For instance, DAB analogues bearing a hydrazide moiety have been synthesized and found to be potent inhibitors of α-mannosidase . Another study describes the synthesis of 1,4-Dideoxy-1,4-imino-D-ribitol from D-Ribose .


Molecular Structure Analysis

The molecular formula of DAB is C5H11NO3 . It has a molecular weight of 133.146 Da and a monoisotopic mass of 133.073898 Da . The structure of DAB includes three defined stereocentres .


Chemical Reactions Analysis

DAB and its derivatives have been found to inhibit the activity of rat muscle glycogen phosphorylase (RMGP) and E. coli glycogen synthase (EcGS) . The inhibitory potential of the DAB derivatives analyzed showed extremely diverse inhibitory potential .


Physical And Chemical Properties Analysis

DAB is a solid substance that is extremely hygroscopic . It is soluble in water at 19.60-20.40 mg/mL, yielding a clear, colorless to faintly yellow solution . It has a density of 1.4±0.1 g/cm3, a boiling point of 319.1±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C .

Scientific Research Applications

  • Synthesis from D-Xylose : A green and efficient method for synthesizing 1,4-dideoxy-1,4-imino-l-arabinitol hydrochloride from d-xylose offers a novel route to iminosugar derivatives with diverse biological activities (Akkarasamiyo et al., 2022).

  • Glycosidase Inhibition : It shows potential as a glycosidase inhibitor, particularly inhibiting -galactosidase activity in green coffee beans (Fleet et al., 1985).

  • Inhibitor in Marine Sponges : The alpha-glucosidase inhibitor, 1,4-dideoxy-1,4-imino-D-arabinitol, found in marine sponges, is responsible for inhibitory activity against alpha-glycosidase across a wide geographic area (Saludes et al., 2007).

  • N-Alkylated Derivatives Synthesis : A versatile and efficient method for the synthesis of N-alkylated derivatives of 1,4-dideoxy-1,4-imino-D-arabinitol and its L-xylitol counterparts using pseudohemiketal lactone (Wang et al., 2011).

  • Anti-Hyperglycemic Effects : It's a novel inhibitor of glycogen phosphorylase with a distinct mechanism of action, inhibiting hepatic glycogen breakdown and displaying an anti-hyperglycemic effect in obese mice (Fosgerau et al., 2000).

  • Pharmaceutical Quality Control : A developed capillary electrophoresis-indirect photometric detection method effectively determines 1,4-dideoxy-1,4-imino-D-arabinitol in pharmaceutical ingredients, solutions, and tablets, with high speed and robustness (Jamali & Nielsen, 2003).

properties

IUPAC Name

(2S,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2/t3-,4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEBIHBLFRADNM-YUPRTTJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(N1)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](N1)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10905855
Record name 2-(Hydroxymethyl)pyrrolidine-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dideoxy-1,4-imino-L-arabinitol

CAS RN

100937-53-9
Record name (2S,3S,4S)-2-(Hydroxymethyl)-3,4-pyrrolidinediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100937-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dideoxy-1,4-iminoarabinitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100937539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Hydroxymethyl)pyrrolidine-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3S,4S)-2-(HYDROXYMETHYL)PYRROLIDINE-3,4-DIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z330X18GMD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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